molecular formula C12H9ClO3 B5634673 4-chloro-3-methylphenyl 2-furoate

4-chloro-3-methylphenyl 2-furoate

Cat. No.: B5634673
M. Wt: 236.65 g/mol
InChI Key: IHRASSZZMSTZPV-UHFFFAOYSA-N
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Description

4-chloro-3-methylphenyl 2-furoate is an organic compound with the molecular formula C12H9ClO3 It is a derivative of furoic acid and is characterized by the presence of a chloro and methyl group on the phenyl ring, which is esterified with furoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methylphenyl 2-furoate typically involves the esterification of 4-chloro-3-methylphenol with furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methylphenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

4-chloro-3-methylphenyl 2-furoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be utilized in the study of biochemical pathways and interactions due to its structural properties.

    Industry: Used in the production of polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 2-furoate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrolysis reactions, while the chloro and methyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylphenyl 2-furoate
  • 4-chloro-3-methylphenyl acetate
  • 4-chloro-3-methylphenyl benzoate

Comparison

4-chloro-3-methylphenyl 2-furoate is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-8-7-9(4-5-10(8)13)16-12(14)11-3-2-6-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRASSZZMSTZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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